![molecular formula C14H11ClFN5 B6443416 N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640952-47-0](/img/structure/B6443416.png)
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine, or CFP-9-CP-PA, is a purine derivative that has been studied for its potential biomedical applications. CFP-9-CP-PA is known for its ability to act as a non-selective agonist of adenosine receptors, and has been studied for its potential use in the treatment of various diseases and conditions.
Scientific Research Applications
- Findings :
- Significance :
Anticancer Efficacy in Colon Cancer Cells
Positive Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)
Synthesis of Gefitinib Intermediates
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine, also known as Gefitinib, is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase associated with transmembrane cell surface receptors . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This selective targeting of the mutant proteins in malignant cells is the primary mode of action of Gefitinib .
Biochemical Pathways
Gefitinib interrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . Uncontrolled cell growth and mitosis lead to cancer .
Result of Action
The result of Gefitinib’s action is the inhibition of uncontrolled cell growth, thereby preventing the progression of cancer . By selectively targeting the mutant proteins in malignant cells, Gefitinib can effectively treat certain types of cancer without causing significant harm to normal cells .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-9-cyclopropylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5/c15-10-5-8(1-4-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDJQPKFTVZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-9-cyclopropyl-9H-purin-6-amine |
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